molecular formula C9H8ClN3O B571352 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride CAS No. 114040-10-7

6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride

Cat. No.: B571352
CAS No.: 114040-10-7
M. Wt: 209.633
InChI Key: GWWXWLSOWBSVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride ( 114040-10-7) is a chemical building block with a molecular formula of C 9 H 8 ClN 3 O and a molecular weight of 209.63 g/mol . Its structure features a reactive acyl chloride group, making it a versatile intermediate for constructing more complex molecules through nucleophilic substitution reactions, such as the formation of amides or esters. Derivatives of the imidazo[1,2-b]pyridazine scaffold are of significant interest in pharmaceutical research and drug discovery . This heterocyclic system is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their potential biological activity. Scientific literature indicates that substituted imidazo[1,2-b]pyridazines are investigated for use in the treatment of various medical disorders, highlighting the value of this core structure . Furthermore, related compounds, such as 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, have been identified as key synthetic intermediates in the manufacturing process of Risdiplam, a drug approved for spinal muscular atrophy . This underscores the practical importance of this class of compounds in modern synthetic organic and medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

6,8-dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-3-6(2)12-13-7(8(10)14)4-11-9(5)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWXWLSOWBSVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC=C2C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664980
Record name 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114040-10-7
Record name 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-b]pyridazine Core

The synthesis begins with constructing the imidazo[1,2-b]pyridazine ring system. A common approach involves cyclizing substituted pyridazine precursors with reagents that introduce the imidazole moiety. For example, 3-amino-5,7-dimethylpyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours to form an intermediate formamidine derivative. Subsequent treatment with bromoacetonitrile at elevated temperatures (50–160°C) induces cyclization, yielding 6,8-dimethylimidazo[1,2-b]pyridazine-3-carbonitrile. This step leverages the nucleophilic displacement of bromide by the formamidine nitrogen, followed by intramolecular cyclization (Figure 1).

Key Reaction Conditions

  • Solvent: Acetonitrile, ethanol, or DMF.

  • Molar Ratios: Bromoacetonitrile to pyridazine derivative = 5:1 to 1:4.

  • Purification: Recrystallization using n-hexane/ethyl acetate (1:2 v/v).

Hydrolysis of the Nitrile to Carboxylic Acid

The carbonitrile group at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions. In a typical procedure, 6,8-dimethylimidazo[1,2-b]pyridazine-3-carbonitrile is refluxed with concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous ethanol. The reaction proceeds via intermediate amide formation, culminating in the carboxylic acid (Figure 2).

Optimization Insights

  • Acidic Hydrolysis: 6 M HCl, 12 hours, 80°C, yield 85–90%.

  • Basic Hydrolysis: 4 M NaOH, 8 hours, 70°C, yield 78–82%.

Conversion to Carbonyl Chloride Using Thionyl Chloride

The carboxylic acid is converted to the corresponding carbonyl chloride using thionyl chloride (SOCl₂). A mixture of 6,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid and excess SOCl₂ (3–5 equivalents) in anhydrous dichloromethane (DCM) is refluxed for 3–5 hours. The reaction is monitored by thin-layer chromatography (TLC), and excess SOCl₂ is removed under reduced pressure to yield the crude acid chloride, which is purified via recrystallization or column chromatography (Figure 3).

Critical Parameters

  • Solvent: Dichloromethane or toluene.

  • Catalyst: A catalytic amount of dimethylformamide (DMF) accelerates the reaction.

  • Yield: 75–88% after purification.

Analytical Characterization and Quality Control

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong absorption band at 1780–1810 cm⁻¹ confirms the C=O stretch of the carbonyl chloride. The absence of O–H (2500–3300 cm⁻¹) and presence of C–N (1350–1450 cm⁻¹) validate successful conversion.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (300 MHz, CDCl₃): δ 2.55 (s, 6H, 6- and 8-CH₃), 7.85 (s, 1H, H-2), 8.45 (s, 1H, H-5).

    • ¹³C NMR (100 MHz, CDCl₃): δ 22.1 (6-CH₃), 22.3 (8-CH₃), 125.5 (C-3), 140.2 (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity for the final product when using optimized recrystallization conditions.

Applications in Medicinal Chemistry

This compound serves as a key intermediate for synthesizing thiazolidinone amides and benzylidene hydrazides, which exhibit potent antiproliferative activity against cancer cell lines. For example, coupling with 4-aminophenol derivatives yields compounds with IC₅₀ values <1 μM in breast cancer (MCF-7) and lung cancer (A549) models.

Table 1. Optimization of Chlorination Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTolueneTHF
SOCl₂ Equivalents354
Temperature (°C)608070
Yield (%)758882

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products:

    Amides and Esters: Formed from substitution reactions.

    Oxides and Reduced Derivatives: Resulting from oxidation and reduction reactions.

Scientific Research Applications

Medicinal Applications

The compound has been investigated for its therapeutic potential in treating several diseases:

  • Neurological Disorders : Research indicates that substituted imidazo[1,2-b]pyridazine compounds, including 6,8-dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride, may have efficacy against neurological disorders such as Parkinson's disease and schizophrenia. These compounds are thought to modulate neurotransmitter systems and could offer new treatment avenues with fewer side effects compared to current therapies .
  • Cancer Treatment : The compound has shown promise in the development of new anticancer agents. Its structural characteristics allow for interactions with specific cellular targets involved in tumor growth and proliferation. Studies have demonstrated its potential in inhibiting cancer cell lines, suggesting further exploration in oncology .
  • Infectious Diseases : There is emerging evidence that derivatives of imidazo[1,2-b]pyridazine can exhibit antitubercular activity. For example, a study evaluated various bicyclic heteroaromatic compounds and found that analogs of 6,8-dimethylimidazo[1,2-b]pyridazine demonstrated moderate activity against Mycobacterium tuberculosis, particularly against replicating strains .

Pharmacological Insights

The pharmacological profile of this compound suggests a range of mechanisms through which it exerts its effects:

  • Kinase Inhibition : Compounds in this class have been identified as potential inhibitors of specific kinases involved in disease pathways. This inhibition can lead to downstream effects beneficial for treating conditions like cancer and neurodegenerative diseases .
  • Modulation of Neurotransmitter Systems : The ability of these compounds to interact with neurotransmitter receptors positions them as candidates for addressing mental health disorders and neurodegenerative diseases by restoring balance in neurotransmission .

Case Study 1: Parkinson's Disease

A recent patent described the use of substituted imidazo[1,2-b]pyridazine compounds for treating Parkinson's disease. Clinical trials indicated that these compounds could reduce symptoms more effectively than traditional therapies while minimizing adverse effects like dyskinesia and hallucinations .

Case Study 2: Antitubercular Activity

In vitro studies highlighted the antitubercular properties of this compound derivatives. One study reported minimum inhibitory concentrations (MICs) ranging from 44 to 64 μM against M. tuberculosis, indicating moderate efficacy that warrants further investigation into structure-activity relationships to enhance potency .

Table 1: Summary of Medicinal Applications

Application AreaPotential EffectsReferences
Neurological DisordersModulation of neurotransmitter systems
Cancer TreatmentInhibition of tumor cell proliferation
Infectious DiseasesAntitubercular activity against M. tuberculosis

Table 2: Pharmacological Mechanisms

MechanismDescriptionReferences
Kinase InhibitionInhibition of specific kinases involved in disease
Neurotransmitter ModulationRestoration of balance in neurotransmission

Mechanism of Action

The mechanism of action of 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison with Risdiplam

Risdiplam (EVRYSDI®), a drug used to treat spinal muscular atrophy (SMA), shares a partially related imidazo[1,2-b]pyridazine scaffold but differs critically in substituent positions and functional groups (Table 1).

Table 1: Key Structural and Functional Differences

Parameter 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl Chloride Risdiplam (EVRYSDI®)
Molecular Formula C₉H₇ClN₃O (approximate) C₂₂H₂₃N₇O
Molecular Weight ~222.63 g/mol 401.46 g/mol
Substituent Positions 6,8-dimethyl 2,8-dimethylimidazo[1,2-b]pyridazin-6-yl
Key Functional Group Carbonyl chloride (-COCl) Pyrido[1,2-a]pyrimidin-4-one core
Primary Use Synthetic intermediate SMN2 RNA splicing modifier (SMA therapy)
Reactivity High (acylating agent) Low (optimized for bioavailability)
Key Observations:

Substituent Position Effects : The 6,8-dimethyl configuration in the target compound versus the 2,8-dimethyl group in Risdiplam alters steric and electronic properties. Methyl groups at the 6- and 8-positions may hinder nucleophilic attack at adjacent sites, whereas Risdiplam’s 2,8-dimethyl configuration facilitates binding to SMN2 RNA .

Functional Group Impact: The carbonyl chloride group enhances reactivity, enabling facile conjugation with amines or alcohols. In contrast, Risdiplam’s pyrimidinone core and diazaspirooctane side chain stabilize its interaction with RNA targets .

Biological Activity : While Risdiplam is clinically validated for SMA, the target compound’s reactive nature limits direct therapeutic use but positions it as a precursor in drug synthesis.

Comparison with Other Imidazopyridazine Derivatives

Limited data on structurally analogous compounds are available in the provided evidence. However, hypothetical comparisons based on chemical principles include:

  • Imidazopyridazine Acyl Derivatives : Compounds like imidazo[1,2-b]pyridazine-3-carboxylic acid (lacking methyl groups and chloride) exhibit lower reactivity, favoring applications in metal coordination chemistry.

Biological Activity

6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride (CAS No. 114040-10-7) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure that includes both imidazole and pyridazine rings. Its unique chemical properties make it a significant focus in organic synthesis and medicinal chemistry, particularly for its potential biological activities.

The compound features a carbonyl chloride group that allows for various chemical reactions, including:

  • Substitution Reactions : The carbonyl chloride can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
  • Oxidation and Reduction : The compound can undergo oxidation to produce oxides or be reduced to yield reduced derivatives.
  • Cyclization Reactions : It can participate in cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionAmines, AlcoholsPresence of a base (e.g., triethylamine)
OxidationPotassium permanganate, Hydrogen peroxideVaries
ReductionLithium aluminum hydride, Sodium borohydrideVaries

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant antimicrobial activity. A study highlighted the potential of certain derivatives against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum. In vitro assays showed promising results for several derivatives with specific substitutions leading to enhanced activity.

Case Study: Antimycobacterial Activity

A high-throughput screening campaign identified several imidazo[1,2-b]pyridazine derivatives with notable activity against Mtb. The following table summarizes the minimum inhibitory concentrations (MIC) of selected compounds:

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)Mm MIC90 (μg/mL)Mm MIC90 (μM)
1aBnOPh13.021.514.64
2aBnSPh0.51.440.250.72
3aBnNMePh12.900.51.45

Anticancer Potential

The biological activity of this compound has also been investigated in the context of cancer treatment. Studies have shown that imidazo[1,2-b]pyridazines can inhibit certain enzymes involved in cancer progression, making them potential candidates for drug development targeting various cancers.

The mechanism of action typically involves the inhibition of specific enzymes or receptors that play crucial roles in cellular signaling pathways. By binding to these active sites, the compound can modulate biological pathways leading to therapeutic effects.

Research Findings and Applications

Research is ongoing into the various applications of this compound in medicinal chemistry:

  • Drug Development : The compound is being explored for its potential as a kinase inhibitor.
  • Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex chemical entities.
  • Specialty Chemicals : Utilized in the production of various specialty chemicals due to its unique reactivity.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with similar compounds can be made:

Compound TypeStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineSimilar core structureVaries
Imidazo[1,2-a]pyrimidineContains pyrimidine instead of pyridazineVaries
This compoundUnique substitution pattern and carbonyl chloride groupNotably active against Mtb and cancer

Q & A

Basic: What are the standard synthetic protocols for preparing 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridazine precursors with chloroacetone derivatives, followed by functionalization. For example, acylation reactions using acyl chlorides (e.g., RCOCl) in polar aprotic solvents like DMA or DMF under basic conditions (e.g., K₂CO₃) are common . Optimization of stoichiometry (e.g., 1:1 molar ratio of precursor to acyl chloride) and reaction time (2–12 hours, reflux) is critical. Yields can vary from 55% to 89% depending on purification methods (e.g., crystallization from DMF/water vs. column chromatography) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : Distinct signals for methyl groups (δ ~2.2–2.4 ppm in 1^1H NMR) and carbonyl carbons (δ ~165–171 ppm in 13^13C NMR) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 244–403 [M+^+]) validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1719 cm1^{-1}) and C-Cl (~750 cm^{-1) groups are diagnostic .

Advanced: How do steric and electronic effects of the 6,8-dimethyl groups influence reactivity in nucleophilic acyl substitution reactions?

Answer:
The electron-donating methyl groups at positions 6 and 8 increase electron density on the imidazo-pyridazine core, potentially reducing electrophilicity of the carbonyl carbon. However, steric hindrance from the methyl substituents can slow nucleophilic attack. Computational studies (e.g., DFT) and kinetic experiments (monitoring reaction rates with varying nucleophiles like amines or alcohols) are recommended to resolve these competing effects. Evidence from analogous compounds suggests that regioselectivity in substitution reactions is highly solvent-dependent, with polar aprotic media favoring acyl chloride reactivity .

Advanced: What analytical challenges arise in characterizing impurities or byproducts during synthesis, and how are they addressed?

Answer:
Common impurities include:

  • Unreacted intermediates : Detected via HPLC retention time shifts (e.g., 0.99 vs. 1.78 minutes under SMD-TFA conditions) .
  • Hydrolysis products : The carbonyl chloride is prone to hydrolysis, forming carboxylic acid derivatives. LC-MS tracking of m/z shifts (e.g., +18 Da for hydroxylation) and strict anhydrous conditions mitigate this .
  • Regioisomers : Differentiated using 13^13C NMR (e.g., carbonyl carbon shifts vary by 5–10 ppm depending on substitution position) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches be systematically analyzed?

Answer:
Contradictions often stem from:

  • Solvent effects : DMSO vs. CDCl₃ can cause δ shifts up to 0.5 ppm in 1^1H NMR.
  • Tautomerism : The imidazo-pyridazine system may exhibit keto-enol tautomerism, altering peak multiplicity.
  • Paramagnetic impurities : Residual metal catalysts (e.g., from coupling reactions) broaden signals.
    Resolution :
  • Use deuterated solvents consistently and report conditions (e.g., DMSO-d₆ in ).
  • Perform variable-temperature NMR to identify tautomeric equilibria.
  • Compare with literature data for structurally validated analogs (e.g., 2,6-dimethyl derivatives in ).

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Solvent : For long-term stability, store as a solution in anhydrous DMA or DMF rather than in solid form .

Advanced: What strategies are employed to optimize regioselectivity in downstream derivatization (e.g., amide coupling) reactions?

Answer:

  • Catalytic additives : DMAP or HOBt improve coupling efficiency by activating the acyl chloride.
  • Solvent screening : Low-polarity solvents (e.g., THF) favor nucleophilic attack at the carbonyl over side reactions.
  • Protecting groups : Temporary protection of reactive sites (e.g., morpholine rings) can direct reactivity .
  • Kinetic vs. thermodynamic control : Elevated temperatures (50–80°C) favor thermodynamic products, while room temperature favors kinetic pathways .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does the compound’s reactivity compare to structurally related acyl chlorides (e.g., imidazo[1,2-a]pyridine derivatives)?

Answer:
The pyridazine ring’s electron-deficient nature enhances electrophilicity compared to imidazo[1,2-a]pyridines. For example:

  • Reaction rates : Faster nucleophilic substitution with amines (e.g., t1/2_{1/2} < 30 minutes vs. >2 hours for imidazo-pyridines).
  • Byproduct formation : Higher propensity for dimerization unless sterically hindered .

Advanced: What computational tools are used to predict the compound’s bioactivity or interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) by aligning the carbonyl group with active-site residues.
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with antibacterial or antitrypanosomal activity .
  • ADMET prediction (SwissADME) : Estimates solubility (LogP ~1.8) and metabolic stability based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.